1-(4-Ethyl-3-(trifluoromethylthio)phenyl)propan-2-one
Description
Properties
Molecular Formula |
C12H13F3OS |
|---|---|
Molecular Weight |
262.29 g/mol |
IUPAC Name |
1-[4-ethyl-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H13F3OS/c1-3-10-5-4-9(6-8(2)16)7-11(10)17-12(13,14)15/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
MBQIGOQKOQHQRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)CC(=O)C)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedure from Patent Literature
A closely related process for a trifluoromethylphenyl-propan-2-one intermediate (structurally similar to the target compound) is described in European Patent EP0810195A1 and Canadian Patent CA2205694A1:
Diazotization : The starting substituted aniline (e.g., 3-trifluoromethylaniline) is dissolved in aqueous hydrochloric acid and cooled to 5–10°C. Sodium nitrite solution is added slowly to form the diazonium salt.
Coupling Reaction : The diazonium salt is added to a mixture of water, methanol, cuprous chloride catalyst, sodium acetate base, and isopropenyl acetate at 40°C. The reaction temperature rises to a maximum of 60°C and is maintained for 30 minutes.
Work-up and Purification : After cooling, the organic layer is separated using heptane, washed, and concentrated under vacuum. The crude ketone is purified by distillation under reduced pressure or by forming and hydrolyzing a bisulfite complex.
Yield : The process yields 41.9% to 59.1% of pure ketone relative to the starting aniline.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Diazotization | Substituted aniline, HCl, NaNO2 | 5–10°C | 30 min | - |
| Coupling with isopropenyl acetate | Cuprous chloride, sodium acetate, methanol, water | 40–60°C | 30 min | - |
| Purification | Vacuum distillation or bisulfite complex | 98–102°C (distillation) | - | 42–59% |
Note: Although the example involves 3-trifluoromethylphenyl derivatives, the methodology is applicable to 4-ethyl-3-(trifluoromethylthio)phenyl analogs with appropriate modifications.
Chlorination and Ketone Formation
For derivatives such as 1-Chloro-1-(4-ethyl-3-(trifluoromethylthio)phenyl)propan-2-one , the preparation involves:
- Electrophilic Aromatic Substitution : Introduction of ethyl and trifluoromethylthio groups on the phenyl ring.
- Chlorination : Using reagents like thionyl chloride or phosphorus pentachloride to install the chloro substituent selectively.
- Ketone Formation : Achieved through oxidation or other functionalization methods on the propan-2-one side chain.
Industrial synthesis may employ continuous-flow reactors for better control over reaction parameters, improving yield and reproducibility.
| Reaction Stage | Reagents | Conditions | Notes |
|---|---|---|---|
| Aromatic substitution | Various electrophiles | Controlled temperature | Precursor synthesis |
| Chlorination | Thionyl chloride (SOCl2), PCl5 | Temperature control critical | Selective substitution |
| Ketone formation | Oxidation agents or acylation | Organic solvents | Final functionalization |
Comparative Summary of Preparation Methods
| Aspect | Diazotization & Isopropenyl Acetate Route | Chlorination & Ketone Formation Route |
|---|---|---|
| Starting materials | Substituted aniline derivatives | Substituted phenyl precursors |
| Key reagents | Sodium nitrite, hydrochloric acid, cuprous chloride, isopropenyl acetate | Thionyl chloride, phosphorus pentachloride, oxidation agents |
| Reaction medium | Aqueous polar solvents with methanol | Organic solvents |
| Temperature range | 0–70°C | Controlled, often ambient to moderate heating |
| Purification | Vacuum distillation, bisulfite complex formation | Standard organic work-up, distillation |
| Yield range | 42–59% (for similar compounds) | Variable; optimized in industrial settings |
| Scalability | Suitable for batch and semi-batch | Suitable for continuous-flow industrial synthesis |
Chemical Reactions Analysis
1-(4-Ethyl-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Ethyl-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethyl-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethylthio group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Differences
- Trifluoromethylthio (-SCF₃) vs. Trifluoromethyl (-CF₃): The trifluoromethylthio group in the target compound enhances lipophilicity compared to the trifluoromethyl group in 1-(3-(trifluoromethyl)phenyl)propan-2-one .
Substitution Patterns:
- The 4-ethyl group in the target compound may improve metabolic stability compared to analogs with halogens (e.g., bromomethyl in or trichlorophenyl in ).
- The absence of hydroxyl groups (unlike the dihydroxyphenyl derivative in ) reduces polarity, making the target compound more suitable for lipophilic environments.
Molecular Weight and Reactivity: The bromomethyl-substituted analog has a higher molecular weight (327.16 vs. 286.29) due to the bromine atom, which could make it a candidate for alkylation reactions. In contrast, the target compound’s ethyl group may favor simpler functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
